molecular formula C15H21N3 B14150299 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine CAS No. 88724-31-6

2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine

Cat. No.: B14150299
CAS No.: 88724-31-6
M. Wt: 243.35 g/mol
InChI Key: DLSFYDZSHOKQLO-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine core with a pyrrolidine substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Properties

CAS No.

88724-31-6

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

2,2,4-trimethyl-6-pyrrolidin-1-yl-1H-1,5-naphthyridine

InChI

InChI=1S/C15H21N3/c1-11-10-15(2,3)17-12-6-7-13(16-14(11)12)18-8-4-5-9-18/h6-7,10,17H,4-5,8-9H2,1-3H3

InChI Key

DLSFYDZSHOKQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1N=C(C=C2)N3CCCC3)(C)C

Origin of Product

United States

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